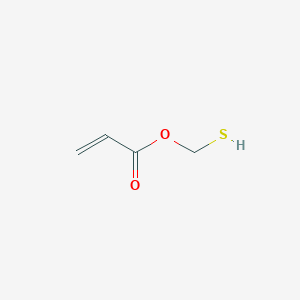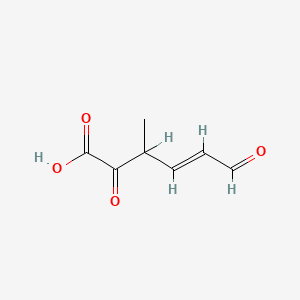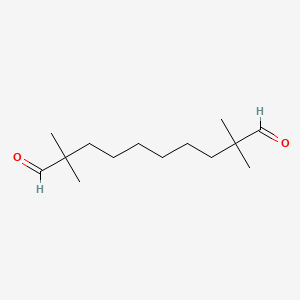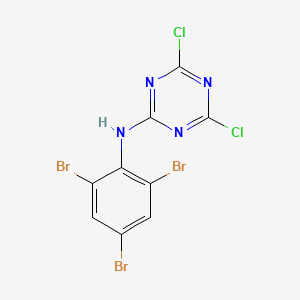
3-Azido-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science . The triazole ring structure, which includes three nitrogen atoms and two carbon atoms, is a key feature that contributes to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-methyl-1H-1,2,4-triazole typically involves the use of azide and triazole precursors. This reaction is often catalyzed by copper, which enhances the regioselectivity and yield of the desired triazole product . Another method involves the use of sodium azide or trimethylsilyl azide as nitrogen sources, which react with appropriate triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production of triazole compounds, including this compound, often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity . The use of heterogeneous catalysts, such as copper-on-charcoal, is common in industrial settings to facilitate the cycloaddition reactions and minimize metal contamination .
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions with alkynes to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen or hydrazine.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions to enhance regioselectivity and yield.
Sodium Azide: Commonly used as a nitrogen source in the synthesis of triazole compounds.
Hydrogen or Hydrazine: Used as reducing agents in reduction reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
3-Azido-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer activities.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Material Science: Utilized in the synthesis of polymers and materials with unique properties.
Agrochemistry: Applied in the development of agrochemicals with enhanced efficacy and safety.
Mechanism of Action
The mechanism of action of 3-Azido-1-methyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The azido group can form covalent bonds with enzymes and receptors, leading to the inhibition or modulation of their activity . This interaction can result in the disruption of key biological processes, such as DNA replication, protein synthesis, and cell signaling . The triazole ring structure also facilitates the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
3-Azido-1-methyl-1H-1,2,4-triazole can be compared with other triazole compounds, such as:
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different reactivity and properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal drug with a triazole ring, known for its broad-spectrum activity.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications .
Properties
CAS No. |
53566-56-6 |
|---|---|
Molecular Formula |
C3H4N6 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
3-azido-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H4N6/c1-9-2-5-3(7-9)6-8-4/h2H,1H3 |
InChI Key |
IGNDAXMAFOVNIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


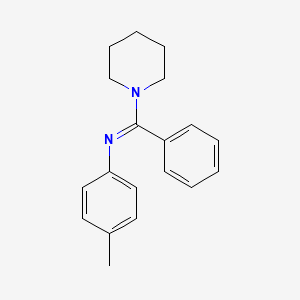
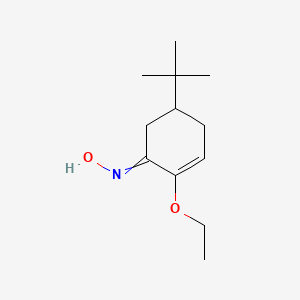
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
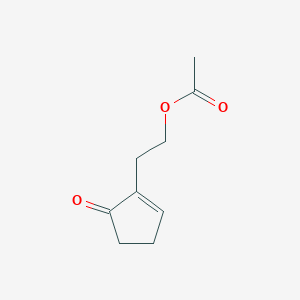
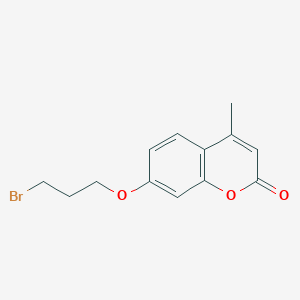
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
